molecular formula C8H6N2O2 B8713558 2-(2,1,3-Benzoxadiazol-5-yl)acetaldehyde

2-(2,1,3-Benzoxadiazol-5-yl)acetaldehyde

Cat. No.: B8713558
M. Wt: 162.15 g/mol
InChI Key: VHAIJULIGNWLAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,1,3-Benzoxadiazol-5-yl)acetaldehyde is a heterocyclic aldehyde derivative featuring a benzoxadiazole moiety fused to an acetaldehyde group. The benzoxadiazole ring (a bicyclic structure combining benzene, oxygen, and two nitrogen atoms) confers unique electronic and steric properties, making the compound valuable in organic synthesis and materials science. Its electron-withdrawing nature polarizes the aldehyde group, enhancing reactivity toward nucleophiles such as amines and alcohols.

Properties

Molecular Formula

C8H6N2O2

Molecular Weight

162.15 g/mol

IUPAC Name

2-(2,1,3-benzoxadiazol-5-yl)acetaldehyde

InChI

InChI=1S/C8H6N2O2/c11-4-3-6-1-2-7-8(5-6)10-12-9-7/h1-2,4-5H,3H2

InChI Key

VHAIJULIGNWLAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NON=C2C=C1CC=O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of 2-(2,1,3-Benzoxadiazol-5-yl)acetaldehyde and Analogs

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Solubility Key Functional Groups Applications
This compound C₈H₆N₂O₂ 162.15 ~250 (estimated) Low in water Benzoxadiazole, Aldehyde Fluorescent probes, Organic synthesis
Acetaldehyde C₂H₄O 44.05 20.2 Miscible in water Aldehyde Wine aroma, Industrial chemistry
(Z)-DMCHA C₁₀H₁₆O 152.23 ~200 (estimated) Lipophilic Cyclohexylidene, Aldehyde Insect pheromones
4-Azidomethyl-benzoxadiazole C₇H₅N₅O 191.15 N/A Moderate in DMSO Benzoxadiazole, Azide Spectroscopic studies

Key Observations:

  • The benzoxadiazole ring increases molecular weight and reduces water solubility compared to acetaldehyde.
  • The aldehyde group in this compound is more electrophilic than in acetaldehyde due to the electron-withdrawing benzoxadiazole, favoring nucleophilic addition reactions.
  • Unlike (Z)-DMCHA, which is lipophilic and volatile (critical for pheromone activity), the benzoxadiazole derivative’s aromaticity likely reduces volatility, making it suitable for solid-phase applications .

Reactivity and Functional Roles

Aldehyde Reactivity

  • Acetaldehyde : Readily participates in condensation reactions (e.g., forming acetals). Its production in wine (11–150 mg/L) is strain-dependent, with S. cerevisiae strains like PC being high producers .
  • No direct enzymatic data are available, but residual dehydrogenase activity in wine could modulate its stability if used in biochemical contexts .

Spectroscopic and Analytical Profiles

  • Fragmentation Patterns : Mass spectrometry of (Z)-DMCHA shows characteristic fragments at m/z 152 and 109, aiding identification . For this compound, the benzoxadiazole ring may produce distinct UV-Vis absorption bands (~300–400 nm) due to π→π* transitions.
  • Enzymatic Interactions : Unlike acetaldehyde, which is metabolized by alcohol dehydrogenase (ADH) in yeast, the benzoxadiazole derivative’s bulkiness may hinder enzymatic degradation, enhancing stability in biological systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.